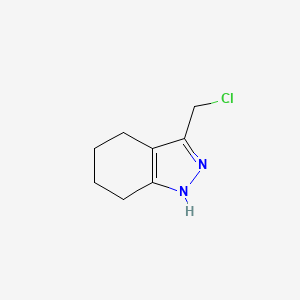
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
説明
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, also known as CHM-THI, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. CHM-THI belongs to the indazole family of heterocyclic compounds, which are known for their ability to interact with a variety of biological targets. CHM-THI has been found to be particularly effective at modulating the activity of certain enzymes and receptors, making it a promising tool for biological research.
科学的研究の応用
Applications in Crystallography and Structural Chemistry
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been instrumental in the field of crystallography and structural chemistry. Studies have explored the supramolecular structure of NH-indazoles, including various tetrahydroindazole derivatives. These studies focus on the effects of substituting hydrogen atoms with fluorine on the supramolecular structure, examining their hydrogen bonding patterns, crystal formations, and chirality in crystallization. This research provides insights into the molecular interactions and structural behaviors of these compounds in different crystalline forms (Teichert et al., 2007).
Synthesis and Characterization
The synthesis of this compound and its derivatives is a topic of significant interest, with various methodologies being developed to improve efficiency and yield. Studies have reported the use of microwave-assisted synthesis as a green and efficient method for producing these compounds. Furthermore, these studies delve into the detailed spectroscopic characterization of the synthesized compounds, including their antioxidant properties and structural elucidation through techniques like X-ray crystallography (Polo et al., 2016).
Coordination Chemistry and Biological Activity
Research has also focused on the coordination behavior of tetrahydro-1H-indazole with various metal ions such as Cu(II), Co(II), and Ag(I). These coordination compounds are studied for their structural attributes, antimicrobial, antioxidant, and enzyme inhibition activities. The variations in ligand geometry and the influence of different metal ions and anions on the complex structures are of particular interest. These studies not only provide insights into the coordination chemistry but also explore the potential biological applications of these compounds (Khan et al., 2017).
Catalysis and Synthetic Applications
The potential of this compound derivatives in catalysis and as intermediates in synthetic chemistry has been explored. Studies discuss the use of these compounds in various synthetic pathways, including their role in the highly selective allylation reactions using CuH catalysis. The ability to generate C3-substituted 1H-indazoles with high enantioselectivity opens up new avenues for creating complex molecules with significant biological and pharmacological relevance (Ye et al., 2019).
Tautomerism and Computational Studies
The tautomeric behavior of indazole derivatives, including this compound, has been the subject of computational studies. These studies aim to understand the stability and properties of different tautomeric forms, using computational methods ranging from semiempirical to density functional calculations. The findings from these studies are crucial for understanding the chemical behavior and reactivity of these compounds, influencing their practical applications in various fields (Pérez Medina, López, & Claramunt, 2006).
生化学分析
Biochemical Properties
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The nature of these interactions often involves the formation of covalent bonds, which can lead to the modulation of enzyme activity. Additionally, this compound can act as an alkylating agent, thereby modifying the structure and function of proteins it interacts with .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the cell cycle and apoptosis . This compound can also impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH and temperature . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus . The compound’s distribution can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSJORKMODRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



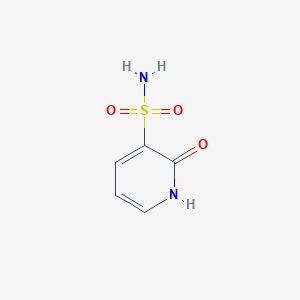
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)
![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
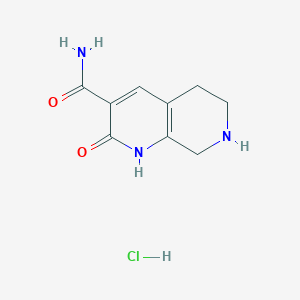
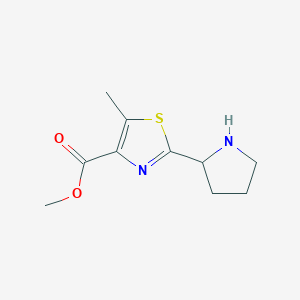
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)

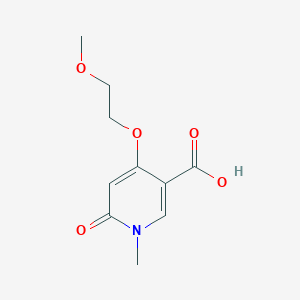
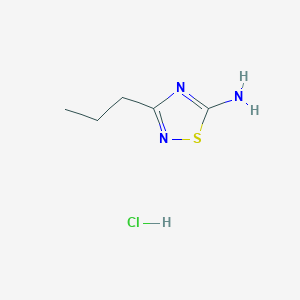
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)


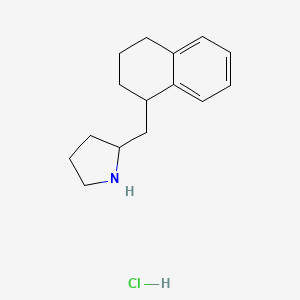
![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)